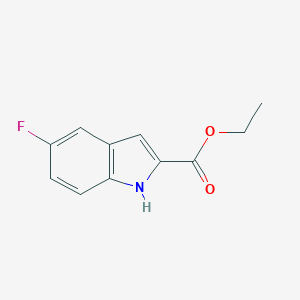

ethyl 5-fluoro-1H-indole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKOQTQMWBKMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369477 | |

| Record name | ethyl 5-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-36-7 | |

| Record name | 1H-Indole-2-carboxylic acid, 5-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 5-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-2-carboxylic acid, 5-fluoro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 5-fluoro-1H-indole-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. This document details the most common and effective synthesis pathway, including a step-by-step experimental protocol, quantitative data, and characterization of the final product.

Introduction

This compound (CAS No: 348-36-7) is a fluorinated indole derivative of significant interest in medicinal chemistry. The presence of the fluorine atom at the 5-position of the indole ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the design of novel therapeutic agents. This guide focuses on the Fischer indole synthesis, a classic and reliable method for the preparation of this important intermediate.

Primary Synthesis Pathway: Fischer Indole Synthesis

The most direct and widely utilized method for the synthesis of this compound is the Fischer indole synthesis. This pathway involves two main steps:

-

Hydrazone Formation: The condensation of 4-fluorophenylhydrazine with ethyl pyruvate to form the corresponding phenylhydrazone.

-

Indolization: The acid-catalyzed cyclization of the phenylhydrazone to yield the final indole product.

Experimental Protocols

Synthesis of 4-fluorophenylhydrazine hydrochloride (Precursor)

Starting Material: 4-fluoroaniline

Procedure:

-

Dissolve 4-fluoroaniline (127.6 g, 1 mol) in concentrated hydrochloric acid (293 mL) and stir for 2 hours at room temperature.

-

Slowly add the above solution dropwise to a solution of sodium nitrite (72.5 g, 1.05 mol) in water (145 mL) while maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring for 1 hour, and then filter the solution.

-

Slowly add a solution of sodium bisulfite (NaHSO₃, 213.2 g, 2.05 mol) in water (500 mL) dropwise to the filtrate, maintaining the temperature between 0-10 °C and adjusting the pH to 6-7 with a 25% NaOH solution.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour.

-

Cool the mixture to room temperature and then add concentrated hydrochloric acid (600 mL) dropwise.

-

Heat the mixture to 90-100 °C for 1 hour.

-

Finally, cool the mixture to 10 °C and collect the precipitate by filtration to obtain 4-fluorophenylhydrazine hydrochloride as a light red solid.[1]

Synthesis of this compound

Starting Materials: 4-fluorophenylhydrazine, Ethyl pyruvate

Step 1: Hydrazone Formation

-

In a suitable solvent, combine 4-fluorophenylhydrazine (or its hydrochloride salt) and ethyl pyruvate in equimolar amounts.

-

Heat the mixture to reflux (typically between 50-80 °C) for 3-5 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Recrystallize the residue from an aqueous ethanol solution and filter to obtain the phenylhydrazone as a pale yellow crystalline solid.[2]

Step 2: Fischer Indole Synthesis (Indolization)

-

Prepare a mixture of polyphosphoric acid (500 g) and phosphoric acid (250 g) and pre-heat it to 75 °C.

-

Add the previously synthesized phenylhydrazone (65 g) to the acid mixture.

-

Stir the reaction mixture at a temperature range of 75-85 °C for 1 hour.

-

Continue stirring at the same temperature for an additional 20 minutes, monitoring for reaction completion.

-

Slowly pour the hot reaction mixture into an ice-water mixture (1500 g) and allow it to cool to room temperature.

-

Collect the resulting light yellow solid by filtration and dry it to obtain this compound.[3]

Quantitative Data

| Step | Reactants | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Precursor Synthesis | 4-fluoroaniline, Sodium nitrite, Sodium bisulfite | Concentrated HCl, NaOH | 0-100 | ~5 | ~60 | [1] |

| Hydrazone Formation | 4-fluorophenylhydrazine, Ethyl pyruvate | Ethanol (solvent) | 50-80 | 3-5 | Not specified | [2] |

| Indolization | Phenylhydrazone | Polyphosphoric acid, Phosphoric acid | 75-85 | ~1.3 | 87 | [3] |

Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₀FNO₂ |

| Molecular Weight | 207.21 g/mol |

| Appearance | Light yellow solid |

| Melting Point | 146-150 °C |

| CAS Number | 348-36-7 |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data for the precursor 5-Fluoroindole-2-carboxylic acid (DMSO-d₆): δ 13.1 (s, 1H, COOH), 11.93 (s, 1H, NH), 7.48 (dd, J=9.8, 4.6 Hz, 1H), 7.44 (m, 1H), 7.14 (m, 1H), 7.12 (m, 1H).[4][5] Expected signals for the ethyl ester would include a quartet around 4.3 ppm and a triplet around 1.3 ppm. |

| ¹³C NMR | No specific data found in the search results for the final product. |

| IR | No specific data found in the search results for the final product. |

| Mass Spectrometry | No specific data found in the search results for the final product. |

Alternative Synthesis Pathways

While the Fischer indole synthesis is the most direct route, other named reactions can also be adapted for the synthesis of substituted indole-2-carboxylates. These offer alternative strategies depending on the availability of starting materials and desired substitution patterns.

-

Reissert Synthesis: This method involves the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid, which can then be esterified.[6]

-

Leimgruber-Batcho Synthesis: This two-step process starts with the formation of an enamine from an o-nitrotoluene derivative, which then undergoes reductive cyclization to form the indole ring.[3]

Conclusion

The Fischer indole synthesis provides a robust and high-yielding pathway for the production of this compound. The availability of the starting materials and the straightforward nature of the reaction sequence make it an attractive method for both laboratory-scale synthesis and potential scale-up for industrial applications. This guide provides the necessary details for researchers and drug development professionals to successfully synthesize this key pharmaceutical intermediate. Further optimization of reaction conditions and purification techniques may lead to even higher yields and purity.

References

- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 2. CN104402795A - Synthetic method of substituted indol-2-formic acid - Google Patents [patents.google.com]

- 3. ETHYL 5-FLUOROINDOLE-2-CARBOXYLATE | 348-36-7 [chemicalbook.com]

- 4. 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR spectrum [chemicalbook.com]

- 5. synarchive.com [synarchive.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

The Fischer Indole Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the Fischer indole synthesis for the preparation of ethyl 5-fluoro-1H-indole-2-carboxylate, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Introduction

The Fischer indole synthesis, a venerable and versatile reaction in organic chemistry, remains a cornerstone for the construction of the indole nucleus. This acid-catalyzed cyclization of an arylhydrazone, derived from an arylhydrazine and a carbonyl compound, offers a direct route to a wide array of substituted indoles. This compound is a particularly valuable building block, with its fluorine substituent providing unique electronic properties that are often exploited in the design of novel therapeutic agents.

This guide will detail the synthetic protocol, present key quantitative data, and provide visualizations of the reaction mechanism and experimental workflow.

Reaction Scheme and Mechanism

The synthesis of this compound via the Fischer indole synthesis proceeds in two main stages: the formation of a hydrazone intermediate followed by an acid-catalyzed intramolecular cyclization.

Overall Reaction:

(4-Fluorophenyl)hydrazine + Ethyl pyruvate → this compound + Ammonia + Water

The generally accepted mechanism for the Fischer indole synthesis is initiated by the formation of a phenylhydrazone from the condensation of (4-fluorophenyl)hydrazine and ethyl pyruvate. The hydrazone then tautomerizes to its enamine form. Protonation of the enamine is followed by a-sigmatropic rearrangement, which leads to the formation of a di-imine intermediate. Subsequent cyclization and the elimination of ammonia result in the aromatic indole ring.

Caption: The reaction mechanism of the Fischer indole synthesis.

Experimental Protocol

The following protocol is a synthesized procedure based on general methods for the Fischer indole synthesis, particularly referencing the use of polyphosphoric acid as a catalyst.

Materials and Equipment

Reactants:

-

4-Fluorophenylhydrazine hydrochloride

-

Ethyl pyruvate

-

Polyphosphoric acid (PPA)

-

Phosphoric acid (85%)

-

Ethanol

-

Water

-

Ice

-

Sodium bicarbonate (or other suitable base)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with reflux condenser and stirring apparatus

-

Heating mantle

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Step 1: Formation of Ethyl 2-(2-(4-fluorophenyl)hydrazono)propanoate

-

To a round-bottom flask, add 4-fluorophenylhydrazine hydrochloride and a suitable solvent such as ethanol.

-

Add ethyl pyruvate to the mixture. The molar ratio of 4-fluorophenylhydrazine hydrochloride to ethyl pyruvate is typically 1:1.

-

Heat the mixture to reflux (approximately 50-80°C) with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The crude hydrazone can be purified by recrystallization from an aqueous ethanol solution to yield a pale yellow crystalline solid.

Step 2: Cyclization to this compound

-

In a separate flask, prepare the acidic catalyst by mixing polyphosphoric acid and phosphoric acid with stirring.

-

Heat the acid mixture to a temperature between 50°C and 110°C.

-

Slowly add the dried ethyl 2-(2-(4-fluorophenyl)hydrazono)propanoate from Step 1 to the hot acid mixture in portions.

-

After the addition is complete, maintain the reaction temperature between 70°C and 120°C for 10-40 minutes.

-

Monitor the cyclization by TLC.

-

Upon completion, carefully pour the hot reaction mixture into a beaker containing ice water with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The solid product will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for this synthesis.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 4-Fluorophenylhydrazine hydrochloride | C₆H₈ClFN₂ | 162.60 | Off-white solid |

| Ethyl pyruvate | C₅H₈O₃ | 116.12 | Colorless liquid |

| This compound | C₁₁H₁₀FNO₂ | 207.20 | Light yellow solid |

Table 2: Reaction Conditions and Yield

| Step | Reactants | Catalyst / Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Hydrazone Formation | 4-Fluorophenylhydrazine hydrochloride, Ethyl pyruvate (1:1 molar ratio) | Ethanol | 50 - 80 | 3 - 5 | ~90 |

| Cyclization | Ethyl 2-(2-(4-fluorophenyl)hydrazono)propanoate | Polyphosphoric acid / Phosphoric acid | 70 - 120 | 0.2 - 0.7 | ~64 (overall) |

Note: The yields are approximate and can vary based on the specific reaction scale and purification methods.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: A logical workflow diagram for the synthesis of this compound.

Safety Considerations

-

4-Fluorophenylhydrazine hydrochloride: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Ethyl pyruvate: This is a flammable liquid and an irritant. Keep away from ignition sources and handle with appropriate PPE.

-

Polyphosphoric acid and Phosphoric acid: These are corrosive. Handle with extreme care, using appropriate PPE. The addition of the reaction mixture to water is exothermic and should be done slowly and with cooling.

-

General Precautions: Always wear appropriate PPE in the laboratory. Ensure all glassware is properly secured.

Conclusion

The Fischer indole synthesis provides an effective and reliable method for the preparation of this compound. By carefully controlling the reaction conditions, particularly temperature and reaction time, this valuable intermediate can be synthesized in good yield. The protocol outlined in this guide, along with the accompanying data and diagrams, serves as a comprehensive resource for chemists in the pharmaceutical and related industries.

The Leimgruber-Batcho Synthesis: A Technical Guide to the Preparation of 5-Fluoroindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Among the various methods for indole synthesis, the Leimgruber-Batcho synthesis has emerged as a powerful and versatile strategy, particularly for industrial-scale applications. Its advantages include the use of readily available starting materials, generally high yields, and mild reaction conditions. This technical guide provides an in-depth overview of the Leimgruber-Batcho synthesis, with a specific focus on its application in the preparation of 5-fluoroindole derivatives, which are of significant interest in drug discovery.

Core Principles of the Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a two-step process that converts ortho-nitrotoluenes into indoles.[1]

Step 1: Enamine Formation

The synthesis begins with the reaction of an ortho-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and typically a secondary amine like pyrrolidine.[1] The methyl group of the o-nitrotoluene is sufficiently acidic to be deprotonated under basic conditions, and the resulting carbanion attacks the formamide acetal. This leads to the formation of a β-amino-ortho-nitrostyrene, commonly referred to as an enamine.[1] These enamine intermediates are often highly colored, typically appearing as intense red compounds, due to their extended π-conjugation system, which acts as a push-pull olefin with an electron-donating amino group and an electron-withdrawing nitro group.[1]

Step 2: Reductive Cyclization

The second step involves the reduction of the nitro group of the enamine intermediate to an amine. This is immediately followed by an intramolecular cyclization and subsequent elimination of the secondary amine (e.g., pyrrolidine or dimethylamine) to afford the final indole product.[1][2] A variety of reducing agents can be employed for this transformation, offering flexibility to accommodate different functional groups within the starting material. Common reducing systems include:

-

Raney nickel with hydrazine[1]

-

Palladium on carbon (Pd/C) with hydrogen gas[3]

-

Iron powder in acetic acid[3]

-

Stannous chloride (SnCl₂)[1]

-

Sodium hydrosulfite (sodium dithionite)[3]

The choice of reducing agent can be critical for the overall success and yield of the synthesis, especially when sensitive functional groups are present.

Synthesis of 5-Fluoroindole Derivatives

The Leimgruber-Batcho synthesis is well-suited for the preparation of substituted indoles, including those bearing a fluorine atom, a common substituent in modern pharmaceuticals. An efficient, scalable approach for the synthesis of 5-fluoro-6-substituted indoles has been reported, demonstrating the industrial applicability of this method.

The general workflow for the synthesis of a 5-fluoroindole derivative, such as 6-chloro-5-fluoroindole, follows the established two-step sequence. The process starts with a suitably substituted ortho-nitrotoluene, in this case, 3-chloro-4-fluoro-6-methylnitrobenzene.

Visualizing the Synthesis Pathway

The logical progression of the Leimgruber-Batcho synthesis for a generic 5-fluoroindole derivative can be visualized as follows:

References

Spectroscopic Profile of Ethyl 5-Fluoro-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 5-fluoro-1H-indole-2-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Note: While specific data for the ethyl ester was not found, the related 5-fluoroindole-2-carboxylic acid in DMSO-d₆ exhibits characteristic aromatic proton signals between 7.12 and 7.48 ppm, with fluorine coupling constants of approximately 4.6 Hz and 9.8 Hz.[1] One would expect a similar pattern for the ethyl ester, with the addition of signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm).

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: For the analogous 5-fluoroindole-2-carboxylic acid, carbon signals appear across the aromatic region, with the fluorine substitution influencing the chemical shifts.[2] The ethyl ester would show additional signals for the ethyl group carbons, typically around 61 ppm (-CH₂-) and 14 ppm (-CH₃).

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results | N-H stretch |

| Data not available in search results | C=O stretch (ester) |

| Data not available in search results | C-F stretch |

| Data not available in search results | Aromatic C-H stretch |

| Data not available in search results | Aromatic C=C stretch |

Note: Indole derivatives typically show a characteristic N-H stretch around 3300-3500 cm⁻¹. The ester carbonyl (C=O) stretch is expected in the region of 1700-1730 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 207.07 | [M]⁺ (Molecular Ion) |

| Further fragmentation data not available |

Note: The molecular weight of this compound is 207.20 g/mol . High-resolution mass spectrometry would provide a more precise mass for molecular formula confirmation. The fragmentation pattern would likely involve the loss of the ethoxycarbonyl group or parts of the indole ring.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

2. ¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

-

3. ¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

2. Data Acquisition:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

2. Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS).

-

Procedure:

-

Introduce the sample into the ion source.

-

The standard electron energy for EI is 70 eV.

-

The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A mass spectrum is recorded, plotting ion abundance versus mass-to-charge ratio (m/z).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

Physical and chemical properties of ethyl 5-fluoro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-fluoro-1H-indole-2-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural and electronic properties, conferred by the fluorine substituent on the indole scaffold, make it a valuable building block for the synthesis of a diverse range of pharmacologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and applications in pharmaceutical research.

Introduction

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Fluorination is a common strategy in drug design to enhance metabolic stability, improve lipophilicity, and modulate binding affinity to biological targets. The incorporation of a fluorine atom at the 5-position of the indole ring in this compound results in a versatile intermediate for the development of novel therapeutics, particularly in the fields of oncology and neurology.[2] This document serves as a detailed technical resource for researchers working with this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

Tabulated Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀FNO₂ | [3] |

| Molecular Weight | 207.20 g/mol | [3] |

| CAS Number | 348-36-7 | [3] |

| Appearance | White to pale yellow crystals or powder | Thermo Scientific Chemicals |

| Melting Point | 146-150 °C | [3] |

| Boiling Point | 345.9 ± 22.0 °C (Predicted) | ChemicalBook |

| Density | 1.3 ± 0.1 g/cm³ | Biosynce |

| pKa | 14.17 ± 0.30 (Predicted) | Biosynce |

| UV λmax | 281 nm (in EtOH) | ChemicalBook |

Solubility

This compound is soluble in organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO). [Biosynce] Its solubility in aqueous solutions is limited but can be influenced by pH.

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Tabulated Spectral Data

| Technique | Data | Source(s) |

| ¹H NMR | δ (ppm): 1.34 (t, 3H), 4.32 (q, 2H), 7.18 (s, 1H), 7.25 (s, 1H), 7.35 (s, 1H), 7.60 (s, 1H), 8.98 (s, 1H, NH) (in DMSO-d₆) | [4] |

| ¹³C NMR | δ (ppm): 14.47, 61.12, 108.76 (d, J=9.9 Hz), 111.94 (d, J=25.8 Hz), 120.84, 122.66, 125.40, 134.13, 158.42 (d, J=234.5 Hz), 161.26 (in DMSO-d₆) | [4] |

| IR (KBr) | ν (cm⁻¹): 3310 (N-H stretch), 1680 (C=O stretch), 1235 (C-O stretch) | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis via Fischer Indole Synthesis

The synthesis of this compound can be achieved through the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by cyclization.[5][6] A representative protocol is described below.

Experimental Protocol:

-

Formation of the Hydrazone: 4-Fluorophenylhydrazine is reacted with ethyl pyruvate in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid). The mixture is typically stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Cyclization: The resulting hydrazone is then cyclized to the indole. A common method involves heating the hydrazone in a mixture of polyphosphoric acid and phosphoric acid at a temperature of 75-85 °C for approximately one hour.[7]

-

Work-up and Purification: The reaction mixture is cooled and poured into an ice-water mixture, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried.[7] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Experimental Protocol:

-

A small amount of the crystalline this compound is packed into a capillary tube to a height of about 3 mm.[8]

-

The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp).[8]

-

The sample is heated rapidly to determine an approximate melting range.

-

A second sample is then heated slowly, with the temperature increasing at a rate of no more than 2 °C per minute, to accurately determine the melting point range from the onset of melting to complete liquefaction.

Determination of Solubility

A qualitative assessment of solubility can be performed as follows.

Experimental Protocol:

-

Place approximately 10 mg of this compound into a series of test tubes.

-

To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, dichloromethane, hexane) in small portions, shaking vigorously after each addition.[9][10]

-

Observe whether the solid dissolves to form a homogeneous solution. Note any color changes or evolution of gas or heat.[9]

-

For aqueous insolubility, the tests can be repeated with 5% NaOH and 5% HCl to assess solubility in acidic and basic conditions.[9]

Chemical Reactivity

The chemical reactivity of this compound is primarily centered around the indole nitrogen, the ester functionality, and the aromatic ring.

N-Alkylation

The indole nitrogen can be alkylated under basic conditions.

Experimental Protocol:

-

Dissolve this compound in a suitable solvent such as acetone or DMF.

-

Add a base, such as potassium hydroxide or sodium hydride, and stir the mixture at room temperature for a short period to deprotonate the indole nitrogen.[11]

-

Add the desired alkylating agent (e.g., an alkyl halide) and continue stirring until the reaction is complete (monitored by TLC).[11]

-

The reaction is then worked up by adding water and extracting the product with an organic solvent. The product can be purified by column chromatography.

Hydrolysis of the Ester

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol:

-

Dissolve this compound in a mixture of ethanol and water.

-

Add a base, such as sodium hydroxide or potassium hydroxide, and heat the mixture to reflux.[11]

-

After the reaction is complete (monitored by TLC), cool the mixture and acidify it with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid 5-fluoro-1H-indole-2-carboxylic acid is collected by filtration, washed with water, and dried.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. While the compound itself is not typically the final active pharmaceutical ingredient (API), its structural features are incorporated into molecules with therapeutic potential.

It serves as a reactant for the preparation of:

-

Antitumor agents[3]

-

Antihyperlipidemic agents[3]

-

Factor Xa inhibitors[3]

-

Potential antiarrhythmic agents[3]

-

Inhibitors of cytosolic phospholipase A2[3]

The 5-fluoroindole moiety is known to contribute favorably to the pharmacological profile of drug candidates, including potential antiviral and anticancer activities.[12][13]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its synthesis, characterization, and key reactions. The information presented herein is intended to support researchers and scientists in the effective utilization of this compound in their drug discovery and development endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fischer Indole Synthesis [organic-chemistry.org]

- 7. ETHYL 5-FLUOROINDOLE-2-CARBOXYLATE | 348-36-7 [chemicalbook.com]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. mdpi.com [mdpi.com]

- 12. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure of Ethyl 5-fluoro-1H-indole-2-carboxylate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic characteristics of ethyl indole-2-carboxylates, with a focus on understanding the structural implications of fluorination at the 5-position. As of the date of this publication, a definitive crystal structure for ethyl 5-fluoro-1H-indole-2-carboxylate has not been deposited in publicly accessible crystallographic databases. Therefore, this guide presents a detailed analysis of the publicly available crystal structure of its non-fluorinated analog, ethyl 1H-indole-2-carboxylate, as a foundational reference. The guide further explores the potential structural impact of halogen substitution by referencing related fluorinated and chlorinated indole structures. Detailed experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction are provided to aid researchers in obtaining the crystal structure of the title compound.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1] The indole scaffold is a prevalent motif in numerous natural products and therapeutic agents, and the introduction of a fluorine atom at the 5-position can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable modification in drug design. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for computational modeling, structure-activity relationship (SAR) studies, and the development of stable pharmaceutical formulations.

While the specific crystal structure of this compound is not currently available, this guide provides an in-depth analysis of the crystal structure of the parent compound, ethyl 1H-indole-2-carboxylate, to serve as a robust predictive model.

Crystal Structure Analysis of Ethyl 1H-indole-2-carboxylate

The crystal structure of ethyl 1H-indole-2-carboxylate (C₁₁H₁₁NO₂) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[2] The molecule is nearly planar, and the crystal packing is characterized by a herringbone pattern.[2][3] A key feature of the packing is the formation of hydrogen-bonded dimers.[2][3]

Crystallographic Data

The following table summarizes the crystallographic data for ethyl 1H-indole-2-carboxylate.[2]

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁NO₂ |

| Formula Weight | 189.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.5622 (7) |

| b (Å) | 18.891 (2) |

| c (Å) | 9.6524 (13) |

| α (°) | 90 |

| β (°) | 104.454 (13) |

| γ (°) | 90 |

| Volume (ų) | 982.1 (2) |

| Z | 4 |

| Temperature (K) | 170 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

Selected Bond Lengths and Angles

Selected intramolecular bond lengths and angles for ethyl 1H-indole-2-carboxylate are presented below. These values are typical for indole ring systems and ethyl esters.

| Bond | Length (Å) |

| N1-C8 | 1.378(2) |

| N1-C2 | 1.379(2) |

| C2-C3 | 1.381(2) |

| C3-C4 | 1.417(2) |

| C4-C5 | 1.381(2) |

| C5-C6 | 1.401(2) |

| C6-C7 | 1.383(2) |

| C7-C8 | 1.391(2) |

| C2-C9 | 1.463(2) |

| C9-O1 | 1.216(2) |

| C9-O2 | 1.341(2) |

| O2-C10 | 1.463(2) |

| C10-C11 | 1.503(3) |

| Angle | (°) |

| C8-N1-C2 | 109.1(1) |

| N1-C2-C3 | 109.4(1) |

| C2-C3-C4 | 106.3(1) |

| C3-C4-C5 | 132.8(2) |

| C4-C5-C6 | 121.0(2) |

| C5-C6-C7 | 118.8(2) |

| C6-C7-C8 | 121.2(2) |

| C7-C8-N1 | 130.4(2) |

| N1-C2-C9 | 124.2(1) |

| C3-C2-C9 | 126.4(1) |

| O1-C9-O2 | 124.0(1) |

| O1-C9-C2 | 125.1(1) |

| O2-C9-C2 | 110.9(1) |

| C9-O2-C10 | 116.5(1) |

| O2-C10-C11 | 107.4(1) |

Hydrogen Bonding

In the crystal structure of ethyl 1H-indole-2-carboxylate, molecules form centrosymmetric dimers through intermolecular N—H···O hydrogen bonds between the indole N—H group and the keto oxygen atom of the carboxylate group of an adjacent molecule.[2][3]

| D—H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

| N1—H1···O2ⁱ | 0.84(3) | 2.08(3) | 2.877(3) | 158(3) |

Symmetry code: (i) −x + 2, −y + 1, −z + 1

Potential Influence of 5-Fluoro Substitution on the Crystal Structure

The introduction of a fluorine atom at the C5 position of the indole ring is expected to influence the crystal packing in several ways:

-

Molecular Shape and Size: The fluorine atom is relatively small, so the overall shape of the molecule will not be drastically altered.

-

Electronic Effects: Fluorine is highly electronegative, which will alter the electron distribution within the indole ring and potentially influence intermolecular interactions.

-

Intermolecular Interactions: The fluorine atom can participate in non-covalent interactions such as C—H···F hydrogen bonds and dipole-dipole interactions, which could lead to a different packing arrangement compared to the non-fluorinated analog.

For comparison, the crystal structure of 5-fluoro-1H-indole-3-carboxylic acid reveals a packing arrangement dominated by O—H···O and N—H···O hydrogen bonds, forming sheet-like structures.[4] This highlights the strong influence of the hydrogen bonding capabilities of the indole and carboxylic acid moieties. In the case of ethyl 5-chloro-2-indolecarboxylate, the molecules are also linked by N—H···O hydrogen bonds to form centrosymmetric dimers.[5] It is plausible that this compound would also exhibit similar N—H···O hydrogen bonding to form dimers.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of indole-2-carboxylic acid esters involves the condensation of a 2-halo aryl aldehyde or ketone with ethyl isocyanoacetate.[5]

Procedure:

-

To a solution of the appropriate 2-halo-5-fluorobenzaldehyde or ketone and ethyl isocyanoacetate in an ionic liquid, a base such as potassium carbonate is added.

-

The reaction mixture is subjected to controlled microwave irradiation (e.g., 100 W) at a suitable temperature (e.g., 50 °C).

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired product.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound.

Procedure:

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane).

-

Allow the solvent to evaporate slowly at room temperature in a loosely covered container.

-

Colorless, needle-like or prismatic crystals are typically formed over a period of several days.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Data Collection and Refinement:

-

A suitable crystal is mounted on a diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.[6][7]

-

Data is collected at a controlled temperature (e.g., 170 K or 293 K).[2][6]

-

The collected diffraction data are integrated, scaled, and corrected for absorption.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions.

Conclusion

This technical guide has provided a comprehensive analysis of the crystal structure of ethyl 1H-indole-2-carboxylate as a foundational model for the yet-to-be-determined structure of this compound. The key structural features, including the monoclinic crystal system, the formation of hydrogen-bonded dimers, and the herringbone packing motif, have been detailed. The potential influence of 5-fluoro substitution on the crystal packing has been discussed with reference to related halogenated indole structures. The provided experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction offer a practical guide for researchers aiming to elucidate the definitive crystal structure of this compound. The determination of this structure will be a valuable contribution to the fields of medicinal chemistry and materials science, enabling more accurate molecular modeling and a deeper understanding of the solid-state properties of this important class of compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of ethyl 5′′-fluoro-2′′,3-dioxo-6′,7′,8′,8a’-tetrahydro-2′H,3H,5′H-dispiro[benzo[b]thiophene-2,1′-indolizine-3′,3′′-indoline]-2′-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing ethyl 5-fluoro-1H-indole-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry due to the unique properties conferred by the fluorine atom and the indole scaffold. Its synthesis is of significant interest for the development of new therapeutic agents. This guide will focus on the most common and effective synthetic strategies, with a primary emphasis on the Fischer indole synthesis.

Synthetic Pathways

Several synthetic methodologies can be employed for the synthesis of the indole core structure. For the preparation of this compound, the Fischer indole synthesis is a widely utilized and effective method.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. The overall reaction involves the acid-catalyzed reaction of a phenylhydrazine derivative with an aldehyde or ketone, followed by cyclization. In the case of this compound, the key starting materials are 4-fluorophenylhydrazine (or its hydrochloride salt) and ethyl pyruvate.[1]

The reaction proceeds in two main stages:

-

Hydrazone Formation: 4-Fluorophenylhydrazine reacts with the ketone group of ethyl pyruvate to form the corresponding hydrazone, ethyl 2-(2-(4-fluorophenyl)hydrazono)propanoate.

-

Indolization: The hydrazone intermediate, in the presence of an acid catalyst, undergoes a[2][2]-sigmatropic rearrangement followed by the elimination of ammonia to yield the final indole product.

A one-pot procedure, where the hydrazone is not isolated, has been reported to be effective, affording the target molecule in a respectable yield.[1]

Starting Materials: Synthesis and Properties

A secure and well-characterized supply of starting materials is critical for the successful synthesis of the target compound.

4-Fluorophenylhydrazine Hydrochloride

4-Fluorophenylhydrazine hydrochloride is a key reactant in the Fischer indole synthesis of the title compound. It can be synthesized from the readily available 4-fluoroaniline.

Experimental Protocol: Synthesis of 4-Fluorophenylhydrazine Hydrochloride

A general procedure for the synthesis of 4-fluorophenylhydrazine hydrochloride from 4-fluoroaniline involves diazotization followed by reduction.

-

Diazotization: 4-Fluoroaniline is dissolved in concentrated hydrochloric acid and cooled. A solution of sodium nitrite in water is then added dropwise while maintaining a low temperature (below 5 °C) to form the diazonium salt.

-

Reduction: The resulting diazonium salt solution is then added to a solution of sodium bisulfite. The pH is controlled during this addition. The mixture is heated to facilitate the reduction.

-

Hydrolysis and Isolation: Concentrated hydrochloric acid is added to the reaction mixture, which is then heated. Upon cooling, the 4-fluorophenylhydrazine hydrochloride precipitates and can be collected by filtration.

| Starting Material | Reagents | Conditions | Yield |

| 4-Fluoroaniline | 1. Conc. HCl, NaNO₂, H₂O2. NaHSO₃, NaOH3. Conc. HCl | 1. Diazotization: < 5 °C2. Reduction: 0-10 °C, then 80 °C3. Hydrolysis: 90-100 °C | ~60% |

Table 1: Summary of the Synthesis of 4-Fluorophenylhydrazine Hydrochloride.

Ethyl Pyruvate

Ethyl pyruvate is the carbonyl-containing starting material for this synthesis. It is commercially available, but can also be prepared in the laboratory.

Experimental Protocol: Synthesis of Ethyl Pyruvate

One common method for the preparation of ethyl pyruvate is the esterification of pyruvic acid with ethanol in the presence of an acid catalyst.

-

Esterification: Pyruvic acid and ethanol are heated in the presence of an acid catalyst, such as sulfuric acid.

-

Work-up and Purification: The reaction mixture is worked up to remove the acid catalyst and excess ethanol. Purification is typically achieved by distillation under reduced pressure.

| Starting Material | Reagents | Conditions | Boiling Point |

| Pyruvic Acid | Ethanol, Acid Catalyst (e.g., H₂SO₄) | Heating/Reflux | 56-57 °C / 20 mmHg[2] |

Table 2: Summary of the Synthesis of Ethyl Pyruvate.

Synthesis of this compound: A Detailed Protocol

This section outlines a detailed experimental procedure for the synthesis of the title compound via the Fischer indole synthesis.

Experimental Protocol: Fischer Indole Synthesis

This one-pot procedure combines the formation of the hydrazone and its subsequent cyclization without isolation of the intermediate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorophenylhydrazine hydrochloride and ethyl pyruvate in ethanol.

-

Hydrazone Formation: The mixture is stirred at room temperature to facilitate the formation of the hydrazone intermediate.

-

Cyclization: An acid catalyst, such as methanesulfonic acid or polyphosphoric acid (PPA), is added to the reaction mixture.[1][3] The mixture is then heated to reflux to induce cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with a saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

| Reactants | Catalyst | Solvent | Conditions | Yield |

| 4-Fluorophenylhydrazine, Ethyl Pyruvate | Methanesulfonic Acid | Ethanol | Reflux | 54%[1] |

Table 3: Summary of the Fischer Indole Synthesis of this compound.

Conclusion

The synthesis of this compound is readily achievable through the Fischer indole synthesis. This guide has provided a detailed overview of the necessary starting materials and a comprehensive experimental protocol. By following these procedures, researchers and drug development professionals can efficiently produce this important synthetic intermediate for their research and development endeavors. Further optimization of reaction conditions may lead to improved yields and purity.

References

In-Depth Technical Guide: Purity Specifications for Ethyl 5-Fluoro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for ethyl 5-fluoro-1H-indole-2-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines the synthesis, purification, analytical methods for purity assessment, and potential impurity profile of this compound, offering a valuable resource for researchers and professionals in drug development and quality control.

Physicochemical Properties and General Specifications

This compound is a fluorinated indole derivative that serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its general properties and typical specifications from commercial suppliers are summarized below.

| Parameter | Specification |

| Appearance | White to pale yellow or orange-yellow to pink-brown crystalline powder |

| Molecular Formula | C₁₁H₁₀FNO₂ |

| Molecular Weight | 207.20 g/mol |

| Melting Point | 146-150 °C |

| Purity (Assay) | Typically ≥ 96% to ≥ 98% (determined by GC or HPLC) |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and ethyl acetate. |

Synthesis and Purification

The most common method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of 4-fluorophenylhydrazine and an ethyl pyruvate derivative.

Synthesis Pathway: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for creating indole rings. The general pathway for the synthesis of this compound is depicted below.

Experimental Protocol: Synthesis

A representative, though general, laboratory-scale synthesis protocol based on the Fischer indole synthesis is as follows:

-

Formation of the Phenylhydrazone: In a reaction vessel, dissolve 4-fluorophenylhydrazine in a suitable solvent such as ethanol. Add an equimolar amount of ethyl pyruvate. The mixture is typically stirred at room temperature until the formation of the phenylhydrazone is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: To the phenylhydrazone solution, add a strong acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid and acetic acid.

-

Heating: The reaction mixture is heated to an elevated temperature (typically 80-100 °C) and stirred for several hours. The progress of the cyclization is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker of ice-water. The precipitated solid product is collected by vacuum filtration.

-

Washing: The crude product is washed with water to remove any residual acid and other water-soluble impurities.

-

Drying: The collected solid is dried under vacuum to yield the crude this compound.

Purification Protocol: Recrystallization

The crude product obtained from the synthesis typically requires purification to meet the stringent purity requirements for pharmaceutical applications. Recrystallization is a common and effective method for this purpose.

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, alcohols like methanol or ethanol are often effective.

-

Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent to form a saturated solution.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated carbon can be added to the hot solution to adsorb them. The carbon is then removed by hot filtration.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then often placed in an ice bath to promote crystallization of the purified product.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analytical Methods for Purity Determination

To ensure the quality and consistency of this compound, a combination of analytical techniques is employed. The most common methods for assay and impurity profiling are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC)

GC is a widely used technique for determining the purity of volatile and thermally stable compounds like this compound.

Experimental Protocol: Gas Chromatography (GC)

| Parameter | Typical Conditions |

| Column | A non-polar or medium-polarity capillary column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), is commonly used. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness. |

| Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min). |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) is standard for quantitative analysis. |

| Detector Temperature | 280 °C |

| Oven Temperature Program | Initial temperature of 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 10 minutes. |

| Injection Volume | 1 µL |

| Sample Preparation | A solution of the sample is prepared in a suitable solvent (e.g., ethyl acetate or methanol) at a concentration of approximately 1 mg/mL. |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and powerful technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds. It is particularly useful for detecting polar impurities.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

| Parameter | Typical Conditions |

| Column | A reversed-phase C18 column is typically used. Dimensions: 250 mm x 4.6 mm ID, 5 µm particle size. |

| Mobile Phase | A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 50:50 mixture. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV detector set at a wavelength where the compound and its potential impurities have significant absorbance (e.g., 254 nm or 280 nm). |

| Injection Volume | 10 µL |

| Sample Preparation | A solution of the sample is prepared in the mobile phase or a compatible solvent at a concentration of approximately 0.5 mg/mL. |

digraph "Analytical_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1, height=0.4]; edge [arrowsize=0.7];A[label="Sample of Ethyl 5-fluoro-\n1H-indole-2-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Sample Preparation\n(Dissolution in appropriate solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="GC Analysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="HPLC Analysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Data Acquisition\n(Chromatograms)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Data Analysis\n(Peak Integration, Purity Calculation)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Purity Report & Impurity Profile", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; B -> D; C -> E; D -> E; E -> F; F -> G; }

Impurity Profile and Acceptance Criteria

The control of impurities is a critical aspect of quality control for pharmaceutical intermediates. Impurities can arise from starting materials, by-products of the synthesis, or degradation of the final product.

Potential Impurities

Based on the Fischer indole synthesis, the following are potential impurities in this compound:

-

Unreacted Starting Materials: 4-fluorophenylhydrazine and ethyl pyruvate.

-

Isomeric Impurities: Formation of the 7-fluoro isomer is a possibility, although generally the 5-fluoro isomer is the major product.

-

By-products from Side Reactions: Incomplete cyclization or alternative rearrangement pathways can lead to various structural isomers and related substances.

-

Residual Solvents: Solvents used in the synthesis and purification steps (e.g., ethanol, ethyl acetate).

-

Degradation Products: Hydrolysis of the ester group to form 5-fluoro-1H-indole-2-carboxylic acid.

Acceptance Criteria

The acceptance criteria for the purity of this compound are typically established based on regulatory guidelines (e.g., ICH Q3A) and the requirements of the subsequent synthetic steps.

| Test | Acceptance Criteria |

| Assay (Purity) | ≥ 98.0% |

| Individual Unspecified Impurity | ≤ 0.10% |

| Total Impurities | ≤ 1.0% |

| Residual Solvents | Conforms to ICH Q3C limits |

| Heavy Metals | ≤ 20 ppm |

| Loss on Drying | ≤ 0.5% |

| Residue on Ignition | ≤ 0.1% |

Note: These are typical acceptance criteria and may vary depending on the specific application and regulatory requirements.

Conclusion

Ensuring the high purity of this compound is paramount for the successful development of safe and effective pharmaceuticals. This technical guide has provided an in-depth overview of the synthesis, purification, and analytical methodologies used to control the quality of this important intermediate. A thorough understanding and implementation of these principles are essential for researchers, scientists, and drug development professionals working with this compound.

Chemical reactivity of the fluorine atom in ethyl 5-fluoro-1H-indole-2-carboxylate

An In-Depth Technical Guide to the Chemical Reactivity of the Fluorine Atom in Ethyl 5-Fluoro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, receptor binding affinity, lipophilicity, and pKa.[1][2] The indole scaffold is a privileged structure in drug discovery, and its fluorination has led to significant therapeutic advancements.[1][3] This guide focuses on a specific, valuable building block, this compound, to provide an in-depth analysis of the chemical reactivity of its C5-fluorine atom. Understanding this reactivity is critical for anticipating metabolic fate, designing synthetic routes, and leveraging the fluorine atom as a functional group in further chemical transformations.

While the indole nucleus is typically electron-rich and prone to electrophilic attack, the presence of the C5-fluoro and C2-ester substituents modifies this reactivity.[4][5] More importantly, the fluorine atom itself can participate in reactions, either through metabolic activation or as a leaving group in nucleophilic substitution, representing two key facets of its chemical character.

Reactivity of the C5-Fluorine Atom

The reactivity of the fluorine atom at the C5 position of this compound can be broadly categorized into two distinct pathways: metabolic oxidative defluorination and chemical nucleophilic aromatic substitution. These pathways are governed by different conditions and have significant implications for drug design and synthesis.

Metabolic Reactivity: Oxidative Defluorination

One of the most significant considerations for fluorinated drug candidates is their metabolic fate. While the C-F bond is exceptionally strong and often used to block metabolically labile C-H bonds, it is not inert.[3][6] Cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver, are capable of catalyzing oxidative defluorination.[1][3][7]

This bioactivation process typically involves the enzymatic oxidation of the aromatic ring, which can proceed through intermediates like epoxides.[1][3] Subsequent rearrangement and hydrolysis lead to the cleavage of the C-F bond, releasing a fluoride ion and forming a hydroxylated metabolite (a phenol).[6] This transformation can have significant consequences, as the resulting phenol may have a different pharmacological profile, and the formation of reactive intermediates, such as quinoneimines, can lead to hepatotoxicity or time-dependent inhibition of CYP enzymes.[6]

Caption: CYP450-mediated oxidative defluorination pathway.

| Parameter | Value | Compound | Enzyme System |

| kcat | 71 ± 5 min-1 | 4-Fluorophenol | Cytochrome P450BM3-F87G |

| Km | 9.5 ± 1.3 mM | 4-Fluorophenol | Cytochrome P450BM3-F87G |

| Table 1: Representative kinetic data for the oxidative defluorination of a model fluoroaromatic compound.[8] Data is provided for illustrative purposes. |

Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)

In synthetic chemistry, the fluorine atom can serve as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.[9] This reactivity is somewhat counterintuitive, as the C-F bond is the strongest single bond to carbon.[10] However, the rate-determining step in the SNAr mechanism is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[9][11] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack.[11][12] This activating effect outweighs its poor leaving group ability in the subsequent fast step, where aromaticity is restored.

For SNAr to occur, the aromatic ring must be sufficiently electron-deficient. In this compound, the electron-rich nature of the indole ring is counteracted by the inductive electron-withdrawing effects of both the C5-fluorine and the C2-ethyl carboxylate group. This electronic balance makes SNAr at the C5 position plausible under appropriate reaction conditions, typically involving a strong nucleophile and a polar aprotic solvent at elevated temperatures.

Caption: General mechanism for SNAr at the C5 position.

The reactivity of halogens as leaving groups in SNAr reactions follows a trend that is the reverse of that seen in SN1 and SN2 reactions. This highlights the unique nature of the addition-elimination mechanism.

| Reaction Type | Leaving Group Reactivity Trend | Rationale |

| SNAr | F > Cl > Br > I | Rate is determined by nucleophilic attack, which is accelerated by the high electronegativity of F.[11][12] |

| SN1 / SN2 | I > Br > Cl > F | Rate is influenced by leaving group ability, which correlates with the stability of the halide anion.[13] |

| Table 2: Comparison of halogen leaving group reactivity in different substitution reactions. |

This SNAr reactivity provides a powerful synthetic route to a variety of 5-substituted indoles, such as 5-alkoxy, 5-amino, or 5-thioether derivatives, starting from the readily available 5-fluoroindole precursor.

Experimental Protocols

The following are representative protocols for investigating the two primary modes of reactivity of the C5-fluorine atom.

Protocol 1: In Vitro Metabolic Stability and Defluorination Assay

This protocol provides a general workflow to assess the susceptibility of this compound to oxidative defluorination by liver microsomes.

Caption: Workflow for an in vitro microsomal stability assay.

Methodology:

-

Reagent Preparation: Prepare a stock solution of this compound in DMSO. Prepare an NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

-

Incubation: In a microcentrifuge tube, combine pooled liver microsomes (e.g., human, rat) and phosphate buffer. Add the test compound to achieve a final concentration of ~1 µM.

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the pre-warmed NADPH regenerating system.

-

Time Course: Aliquots are removed at specified time points (e.g., 0, 15, 30, 60 minutes) and the reaction is terminated by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: The quenched samples are vortexed and then centrifuged (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

-

Analysis: The supernatant is transferred to an HPLC vial for analysis by LC-MS/MS. The disappearance of the parent compound and the appearance of the hydroxylated metabolite (ethyl 5-hydroxy-1H-indole-2-carboxylate) are monitored over time to determine the rate of metabolism.

Protocol 2: Proposed General Procedure for SNAr with an Alkoxide

This protocol outlines a representative synthetic procedure for the displacement of the C5-fluorine with a methoxy group. This method is based on standard conditions for SNAr reactions on fluoroarenes.[2][14]

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

-

Solvent and Reagent Addition: Add anhydrous DMSO to dissolve the starting material. Add sodium methoxide (1.5 - 2.0 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to 100-140°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of cold water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield ethyl 5-methoxy-1H-indole-2-carboxylate.

Conclusion

The fluorine atom of this compound exhibits a dualistic reactivity profile that is of high importance to medicinal and synthetic chemists. In a biological context, it is susceptible to metabolic cleavage via oxidative defluorination by CYP450 enzymes, a pathway that must be assessed during drug development to understand clearance and potential toxicity. In a synthetic context, the same C-F bond can be activated for nucleophilic aromatic substitution, allowing the fluorine to act as a versatile leaving group for the construction of diverse 5-substituted indole analogs. A thorough understanding of these competing reactivities enables researchers to better predict the behavior of this valuable building block and strategically exploit its chemical properties in the design and synthesis of novel therapeutic agents.

References

- 1. Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate | 167631-21-2 [smolecule.com]

- 5. reddit.com [reddit.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. Defluorination of 4-fluorophenol by cytochrome P450(BM₃)-F87G: activation by long chain fatty aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. The correct order of increasing reactivity of C-X bond towards nucleophil.. [askfilo.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Stability and Storage of Ethyl 5-fluoro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for ethyl 5-fluoro-1H-indole-2-carboxylate. Due to the limited availability of specific, quantitative stability data in the public domain for this compound, this guide also incorporates general principles of stability testing and handling for fluoroindole derivatives, drawing from established pharmaceutical industry practices.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules.[1][2] The stability of this compound is a critical factor that can impact the quality, purity, and ultimately the safety and efficacy of the final drug product. Understanding its degradation pathways and optimal storage conditions is therefore essential for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₀FNO₂ |

| Molecular Weight | 207.20 g/mol |

| Appearance | White to pale yellow crystals or powder |

| Melting Point | 146-152 °C |

| Purity | Typically ≥97% |

Stability Profile

General Observations on Fluoroindole Stability:

| Condition | Observation |

| Normal Conditions | The compound is generally stable under normal, ambient conditions. |

| Air/Oxygen | Fluoroindoles can be susceptible to oxidation, which may lead to the formation of colored impurities.[3] |

| Light | Exposure to light can accelerate the degradation of indole derivatives.[3][4] |

| Heat | Elevated temperatures can promote degradation. |

| Humidity | The presence of moisture can potentially facilitate hydrolytic degradation, although specific data is unavailable. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases can cause significant degradation.[5] |

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended.

Table of Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place, with some suppliers recommending 0-8 °C. | To minimize thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3] | To prevent oxidation. |

| Light | Protect from light by storing in an opaque or amber container.[3][4] | To prevent photolytic degradation. |

| Container | Keep in a tightly sealed container.[4][6] | To prevent exposure to air and moisture. |

| Location | Store in a dry and well-ventilated area.[4][6] | To prevent moisture uptake and ensure a safe storage environment. |